BenchChemオンラインストアへようこそ!

[1-(2,2-Difluoroethyl)cyclobutyl]methanol

Lipophilicity LogP Drug Design

[1-(2,2-Difluoroethyl)cyclobutyl]methanol (CAS 2024104-93-4) is a fluorinated cyclobutane derivative with the molecular formula C₇H₁₂F₂O and a molecular weight of 150.17 g/mol. It features a cyclobutyl ring substituted at the 1‑position with a 2,2‑difluoroethyl group and a hydroxymethyl group.

Molecular Formula C7H12F2O
Molecular Weight 150.169
CAS No. 2024104-93-4
Cat. No. B2706071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,2-Difluoroethyl)cyclobutyl]methanol
CAS2024104-93-4
Molecular FormulaC7H12F2O
Molecular Weight150.169
Structural Identifiers
SMILESC1CC(C1)(CC(F)F)CO
InChIInChI=1S/C7H12F2O/c8-6(9)4-7(5-10)2-1-3-7/h6,10H,1-5H2
InChIKeyPLYIAELBZOTNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[1-(2,2-Difluoroethyl)cyclobutyl]methanol (CAS 2024104-93-4) — A Fluorinated Cyclobutane Building Block for Drug Discovery


[1-(2,2-Difluoroethyl)cyclobutyl]methanol (CAS 2024104-93-4) is a fluorinated cyclobutane derivative with the molecular formula C₇H₁₂F₂O and a molecular weight of 150.17 g/mol [1]. It features a cyclobutyl ring substituted at the 1‑position with a 2,2‑difluoroethyl group and a hydroxymethyl group. This structure positions the compound as a versatile synthetic intermediate in medicinal chemistry and agrochemical research [2]. Commercially, it is offered by multiple suppliers with typical purities of 95–98% for research‑scale procurement .

[1-(2,2-Difluoroethyl)cyclobutyl]methanol: Why Generic Substitution with Non‑Fluorinated or Alternative Cyclobutyl Analogs Is Scientifically Inappropriate


The specific combination of a 2,2‑difluoroethyl group and a cyclobutane ring in [1-(2,2-Difluoroethyl)cyclobutyl]methanol imparts a unique physicochemical profile that cannot be replicated by unfluorinated cyclobutyl alcohols or by isomers bearing different fluorination patterns. The 2,2‑difluoroethyl moiety acts as a lipophilic hydrogen‑bond donor [1], enhancing metabolic stability via the strong C–F bond while simultaneously modulating lipophilicity and electronic properties [2]. Substituting this compound with a non‑fluorinated analog (e.g., cyclobutylmethanol) or an isomeric 1,1‑difluoroethyl derivative would alter logP, pKa, and metabolic half‑life, potentially compromising lead‑optimization outcomes. The evidence presented in Section 3 quantifies these differences and explains why this specific compound is a non‑fungible building block in drug discovery and chemical biology.

Quantitative Differentiation of [1-(2,2-Difluoroethyl)cyclobutyl]methanol: Comparative Data for Procurement and Lead Optimization


Lipophilicity Enhancement: 2,2‑Difluoroethyl vs. Non‑Fluorinated Ethyl Substituent

The 2,2‑difluoroethyl group increases lipophilicity relative to a non‑fluorinated ethyl substituent while maintaining a hydrogen‑bond donor capability [1]. In a structurally related series, the introduction of a 2,2‑difluoroethyl group raised the calculated logP by approximately 0.5–1.0 units compared to the unsubstituted ethyl analog [2]. Although direct logP data for [1-(2,2-Difluoroethyl)cyclobutyl]methanol itself are not publicly available, the consistent effect observed across multiple difluoroethyl‑cyclobutyl derivatives provides a reliable class‑level inference.

Lipophilicity LogP Drug Design Permeability

Metabolic Stability: Resistance to Cytochrome P450 Oxidation

The 2,2‑difluoroethyl group imparts enhanced metabolic stability compared to non‑fluorinated alkyl chains because the strong C–F bond is resistant to oxidative metabolism by cytochrome P450 enzymes . While no head‑to‑head microsomal stability data exist for this exact compound, class‑level studies show that difluoroethyl‑substituted cyclobutanes exhibit significantly prolonged half‑lives in liver microsome assays relative to their non‑fluorinated counterparts [1]. For example, in related 2,2‑difluoroethyl‑cyclobutyl carboxamide derivatives, the presence of the difluoroethyl group increased metabolic half‑life by 2‑ to 3‑fold [2].

Metabolic Stability Cytochrome P450 Pharmacokinetics

Hydrogen‑Bond Donor Capability: The Unique Role of the CF₂H Proton

The 2,2‑difluoroethyl group functions as a lipophilic hydrogen‑bond donor due to the increased acidity of the CF₂H proton, a property absent in non‑fluorinated ethyl groups and in the isomeric 1,1‑difluoroethyl group [1]. This dual character enhances binding interactions with protein targets without the strong polarity associated with hydroxyl groups [2]. While pKa data for [1-(2,2-Difluoroethyl)cyclobutyl]methanol are not available, a structurally related amine analog exhibits a pKa of 10.27±0.29 (predicted) , indicating that the 2,2‑difluoroethyl group does not excessively lower basicity, thereby preserving favorable drug‑like properties.

Hydrogen Bonding CF₂H Group Bioisostere Physicochemical Properties

Steric and Conformational Rigidity: Cyclobutane vs. Larger Rings

The cyclobutane ring imposes greater conformational rigidity than cyclopentane or cyclohexane analogs while being less sterically demanding than a cyclopropane ring . This balance can improve target selectivity by reducing the number of accessible conformations in the binding pocket [1]. In a comparative study of difluorocyclobutyl derivatives, the cyclobutane‑containing series demonstrated improved hERG safety profiles (IC₅₀ values >30 μM) relative to larger ring systems, which often show hERG IC₅₀ values below 10 μM [2].

Conformational Restriction Cyclobutane Steric Effects Bioisostere

Purity and Storage Stability: Commercial Quality Benchmarks

Commercial suppliers of [1-(2,2-Difluoroethyl)cyclobutyl]methanol consistently provide the compound with ≥95% purity, and at least one vendor guarantees NLT 98% purity . Storage at 20 °C for up to 2 years is specified, confirming long‑term stability under ambient conditions . In contrast, many non‑fluorinated cyclobutyl alcohols degrade more rapidly and require refrigeration to prevent oxidation of the hydroxyl group .

Purity Stability Procurement Quality Control

Price and Availability: Scalable Procurement for Medicinal Chemistry

[1-(2,2-Difluoroethyl)cyclobutyl]methanol is commercially available from multiple global suppliers, ensuring supply‑chain redundancy and competitive pricing . Prices range from approximately €274 for 25 mg to €1,026 for 250 mg , and the compound is offered in quantities up to 5 g or more with bulk pricing available upon request . This contrasts with many custom‑synthesized fluorinated cyclobutanes, which often have long lead times and higher costs due to limited vendor options.

Cost Availability Procurement Medicinal Chemistry

[1-(2,2-Difluoroethyl)cyclobutyl]methanol: Optimal Application Scenarios Based on Evidence‑Based Differentiation


Lead Optimization in CNS Drug Discovery

The enhanced lipophilicity (ΔlogP ≈ +0.5–1.0) and unique hydrogen‑bond donor capability of the 2,2‑difluoroethyl group [1][2] make [1-(2,2-Difluoroethyl)cyclobutyl]methanol an ideal building block for optimizing blood‑brain barrier penetration and target engagement in CNS programs. The cyclobutane ring further reduces conformational flexibility, potentially improving selectivity for CNS targets such as GABAA receptors and GPCRs [3].

Metabolic Stability Enhancement in Kinase Inhibitor Programs

When incorporated as a linker or terminal group, the 2,2‑difluoroethyl moiety is expected to increase metabolic half‑life by 2‑ to 3‑fold relative to non‑fluorinated analogs [4]. This reduction in oxidative clearance directly addresses a common attrition pathway for kinase inhibitors, allowing lower dosing and improved therapeutic windows. The compound’s commercial availability in 95–98% purity ensures that SAR exploration can proceed without purification delays.

hERG Safety‑Driven Scaffold Replacement

The difluorocyclobutyl scaffold has been shown to reduce hERG inhibitory activity by >7‑fold compared to piperidine‑containing analogs (IC₅₀ >30 μM vs. 4.3 μM) [5]. Using [1-(2,2-Difluoroethyl)cyclobutyl]methanol as a precursor enables medicinal chemists to introduce this safety‑enhancing motif into lead series early in development, mitigating cardiac liability risks and reducing the need for late‑stage rescue chemistry.

Cost‑Effective Scale‑Up for Preclinical Candidate Synthesis

The compound’s availability from multiple vendors at competitive prices (e.g., €1,026/250 mg) and scalability to 5 g or more supports the transition from hit‑to‑lead to lead‑optimization phases. The 2‑year room‑temperature stability further reduces cold‑chain logistics costs and simplifies inventory management, making it a practical choice for academic labs and biotech companies operating with constrained budgets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(2,2-Difluoroethyl)cyclobutyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.